molecular formula C22H32O16 B018979 2,3,3',4,4'-Penta-O-acetylsucrose CAS No. 34382-02-0

2,3,3',4,4'-Penta-O-acetylsucrose

Cat. No.: B018979
CAS No.: 34382-02-0
M. Wt: 552.5 g/mol
InChI Key: UMOFHQSJMUINFR-ZQNATQRZSA-N
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Description

2,3,3’,4,4’-Penta-O-acetylsucrose is a derivative of sucrose, where five hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of sucralose, a widely used artificial sweetener. The molecular formula of 2,3,3’,4,4’-Penta-O-acetylsucrose is C22H32O16, and it has a molecular weight of 552.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Penta-O-acetylsucrose typically involves the selective acetylation of sucrose. One common method is the reaction of sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’-Penta-O-acetylsucrose involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’-Penta-O-acetylsucrose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3’,4,4’-Penta-O-acetylsucrose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’-Penta-O-acetylsucrose involves its interaction with various molecular targets. In the synthesis of sucralose, the compound undergoes selective chlorination and deacetylation to yield the final sweetener product. The acetyl groups play a crucial role in protecting specific hydroxyl groups during the chlorination process, ensuring the selective formation of sucralose .

Comparison with Similar Compounds

Uniqueness: 2,3,3’,4,4’-Penta-O-acetylsucrose is unique due to its specific acetylation pattern, which provides selective protection during chemical reactions. This selectivity is crucial for the efficient synthesis of sucralose, making it a valuable intermediate in the production of this high-intensity sweetener .

Properties

CAS No.

34382-02-0

Molecular Formula

C22H32O16

Molecular Weight

552.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

UMOFHQSJMUINFR-ZQNATQRZSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Key on ui other cas no.

34382-02-0

Synonyms

3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate;  2,3,3’,4,4’-Pentaacetatesucrose;  2,3,3’,4,4’-Penta-O-acetylsucrose;  2,3,4,3’,4’-Pentaacetylsucrose;  4-PAS; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 2
2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 3
2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 4
2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 5
2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 6
2,3,3',4,4'-Penta-O-acetylsucrose

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